2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid
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Overview
Description
Tri-Salicylic acid is a compound with properties similar to salicylic acid. Salicylic acid, a well-known phenolic compound, is widely used in various fields such as medicine, agriculture, and cosmetics due to its anti-inflammatory, analgesic, and keratolytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri-Salicylic acid can be achieved through the esterification of salicylic acid with acetic anhydride in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid . The reaction involves heating the mixture to around 70-80°C for 15 minutes, followed by cooling and crystallization to obtain the product .
Industrial Production Methods
Industrial production of Tri-Salicylic acid follows similar methods to those used for salicylic acid derivatives. The process typically involves large-scale esterification reactions, followed by purification steps such as recrystallization and filtration to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tri-Salicylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Scientific Research Applications
Tri-Salicylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Tri-Salicylic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to a decrease in the production of prostaglandins and thromboxanes . This inhibition results in its anti-inflammatory and analgesic effects. Additionally, it interacts with various molecular targets and pathways involved in inflammation and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Salicylic acid: A well-known compound with similar anti-inflammatory and analgesic properties.
Acetylsalicylic acid (Aspirin): Widely used as an analgesic and anti-inflammatory drug.
Methyl salicylate: Used as a flavoring agent and in topical analgesic products.
Uniqueness
Its specific molecular structure and properties make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
2-[2-(2-hydroxybenzoyl)oxybenzoyl]oxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O7/c22-16-10-4-1-7-13(16)20(25)28-18-12-6-3-9-15(18)21(26)27-17-11-5-2-8-14(17)19(23)24/h1-12,22H,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJQWLQBUBZFTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728162 |
Source
|
Record name | 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85531-17-5 |
Source
|
Record name | 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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